molecular formula C10H13ClF3N B1405286 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1864062-04-3

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No. B1405286
M. Wt: 239.66 g/mol
InChI Key: SYWGBBJGWIEQAM-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1864062-04-3 . It has a molecular weight of 239.67 and is a solid at room temperature .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 239.67 . The compound is stored in a dry environment at room temperature .

Scientific Research Applications

Solubility Analysis

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, as part of the fluoxetine hydrochloride family, has been studied for its solubility in supercritical carbon dioxide. This research is significant for the pharmaceutical industry, particularly in determining the size of equipment needed for supercritical fluid-based technologies. The solubility data varied based on temperature and pressure, showing increased solubility with higher pressure but a more complex relationship with temperature. Models like Bartle et al. provided the lowest average absolute relative deviation in predicting solubility (Hezave et al., 2013).

Ligand Synthesis for Metal Ions

Research on N3O3 amine phenols, which include compounds related to 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, has been conducted to create ligands for Group 13 metal ions. This research is essential for understanding hydrogen bonds in polydentate tripodal amine phenols, which can have broad applications in coordination chemistry and metal ion catalysis (Liu et al., 1993).

Synthesis Methods

Efficient synthesis methods related to substances like cinacalcet hydrochloride, a derivative of 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, have been developed. These methods describe the preparation of various hydrochloride compounds, emphasizing the utility of such compounds in the pharmaceutical industry. The synthesis process is characterized by spectral data, underscoring the importance of analytical techniques in drug development (Lei et al., 2014).

Imidazo[1,2-a]pyrimidine Compounds Synthesis

The synthesis of novel imidazo[1,2-a]pyrimidine compounds involves 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine, related to 1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride. This research contributes to the field of organic chemistry and drug development, showing how structural variations can lead to different chemical and pharmacological properties (Liu, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWGBBJGWIEQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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